![molecular formula C13H11N5O4 B2735895 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide CAS No. 2034288-34-9](/img/structure/B2735895.png)
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11N5O4 and its molecular weight is 301.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring multiple isoxazole and oxadiazole moieties, which are known for their pharmacological significance. The molecular formula is C12H10N4O3, and it possesses unique structural characteristics that contribute to its biological activity.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following sections detail specific findings related to its efficacy, mechanisms, and potential therapeutic applications.
Antiproliferative Activity
A study investigating the antiproliferative effects of similar compounds found that derivatives containing isoxazole and oxadiazole structures showed varying degrees of cytotoxicity against cancer cells. For instance, compounds with similar frameworks demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent activity while maintaining low toxicity towards normal cell lines such as HEK-293 .
Cell Line | IC50 (μM) | Selectivity |
---|---|---|
MDA-MB-231 | 5.6 - 17.84 | High against cancer |
HEK-293 | >100 - 293.2 | Low toxicity |
CCRF-CEM | 44 - 81 | Moderate inhibition |
The mechanism by which this compound exerts its effects involves several pathways:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, as evidenced by studies where they triggered apoptotic pathways at concentrations as low as 5 μM .
- Kinase Inhibition : Preliminary screenings indicated that compounds with analogous structures could inhibit various kinases involved in cancer progression. For example, compound 5a from related studies was tested against nine kinases, showing selective inhibition patterns that suggest potential for further development as a targeted therapy .
- Cell Cycle Arrest : Research indicates that these compounds may also interfere with cell cycle progression, leading to growth inhibition in susceptible cancer cells.
Case Studies and Research Findings
Several studies have highlighted the potential of isoxazole-based compounds in cancer therapy:
- Study on Anticancer Activity : A comprehensive study reported that a series of benzopyran-isoxazole hybrids exhibited selective antiproliferative activity across multiple cancer cell lines while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.
- NCI Screening : Compounds similar to this compound were screened against the NCI 60 cancer cell line panel, revealing promising results particularly against leukemia and breast cancer lines . This broad-spectrum efficacy underscores the compound's potential as a lead candidate for further development.
属性
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c19-13(9-3-4-15-20-9)14-6-11-16-12(18-22-11)8-5-10(21-17-8)7-1-2-7/h3-5,7H,1-2,6H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHAOGISQFQPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。